2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one
Overview
Description
ABT-288 is under investigation in clinical trial NCT01018875 (Efficacy and Safety Study of ABT-288 in Subjects With Mild-to-Moderate Alzheimer's Disease).
Scientific research applications
Selective COX-2 Inhibition
The compound has been identified as a potent and selective COX-2 inhibitor. This characteristic is shared by similar compounds like ABT-963, indicating the potential for anti-inflammatory and analgesic effects without the gastric toxicity often associated with non-selective COX inhibitors. This property makes it a candidate for the treatment of conditions like arthritis, where pain management and inflammation reduction are crucial (Asif, 2016).
Role in Cytochrome P450 Isoform Inhibition
Compounds of this class can play a significant role in modulating the activity of various cytochrome P450 (CYP) isoforms. This is essential in the context of drug metabolism and potential drug-drug interactions, highlighting its significance in pharmacokinetics and the safety profiling of pharmaceuticals (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
The chemical structure of this compound provides a versatile backbone for the synthesis of various heterocyclic compounds. Such compounds have a wide range of pharmaceutical and industrial applications, demonstrating the importance of this compound in synthetic chemistry (Gomaa & Ali, 2020).
Mitochondrial Protection and Antioxidant Effects
Similar compounds exhibit significant antioxidant effects and provide mitochondrial protection. This aspect is crucial in the context of neurodegenerative diseases and conditions associated with oxidative stress, suggesting the therapeutic potential of this compound in such ailments (Choi et al., 2010).
Synthesis and Biological Activity of Pyridazine Analogues
Derivatives of pyridazine, to which this compound is related, exhibit a broad spectrum of biological activities. These include antitumor, antibacterial, analgesic, and diuretic activities, highlighting the therapeutic potential of such compounds in various medical fields (Wojcicka & Nowicka-Zuchowska, 2018).
properties
CAS RN |
948845-91-8 |
---|---|
Product Name |
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one |
Molecular Formula |
C23H24N4O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one |
InChI |
InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1 |
InChI Key |
GNIRITULTPTAQW-KNQAVFIVSA-N |
Isomeric SMILES |
CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |
SMILES |
CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |
Canonical SMILES |
CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |
Appearance |
Solid powder |
Other CAS RN |
948845-91-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one ABT-288 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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